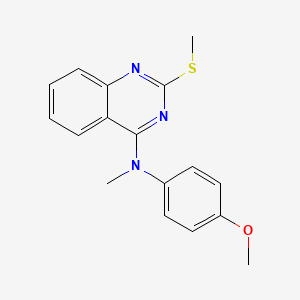
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a methylthio group at the 2-position and a methoxyphenyl group at the 4-position, making it a unique structure with potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or orthoesters.
Introduction of the Methylthio Group: The methylthio group can be introduced at the 2-position of the quinazoline core through nucleophilic substitution reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached to the 4-position of the quinazoline core through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Aminoquinazolines and thioquinazolines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: As a tool compound for studying the biological pathways and molecular targets associated with quinazoline derivatives.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.
相似化合物的比较
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
- (2-Fluoro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
- (2-Methylthio-quinazolin-4-yl)-(4-chloro-phenyl)-methyl-amine
Uniqueness
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine is unique due to the presence of both the methylthio and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
属性
CAS 编号 |
827031-58-3 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-methyl-2-methylsulfanylquinazolin-4-amine |
InChI |
InChI=1S/C17H17N3OS/c1-20(12-8-10-13(21-2)11-9-12)16-14-6-4-5-7-15(14)18-17(19-16)22-3/h4-11H,1-3H3 |
InChI 键 |
HRQZACPJDFWOCT-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)SC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

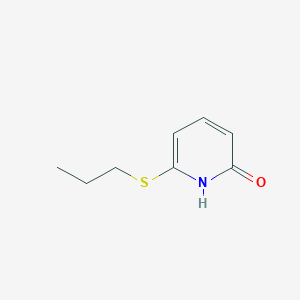
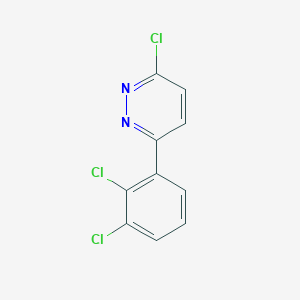
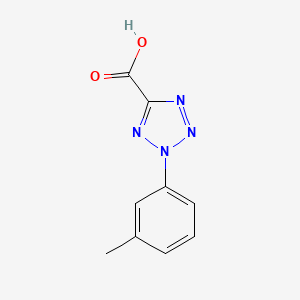
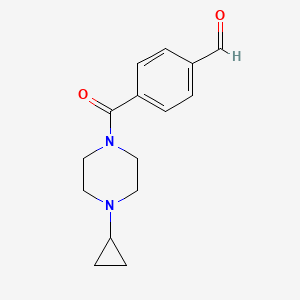
![3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)
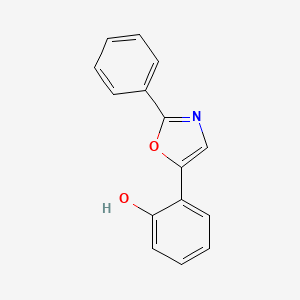
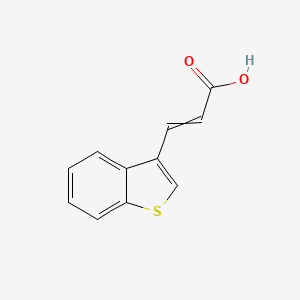
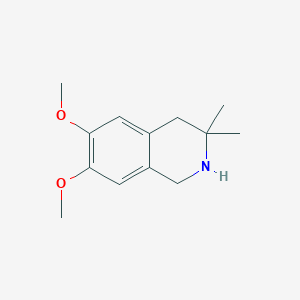
![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
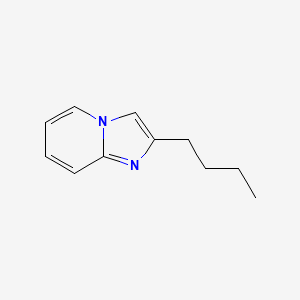
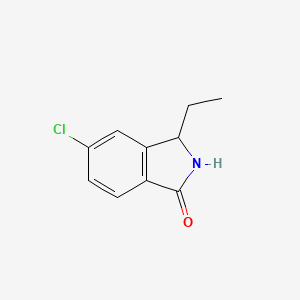
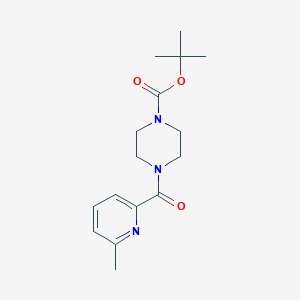
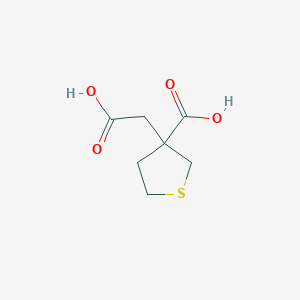
![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)
